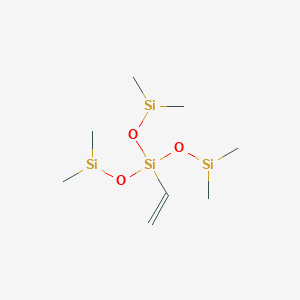

Vinyl tris(dimethylsiloxy)silane

Description

Properties

InChI |

InChI=1S/C8H21O3Si4/c1-8-15(9-12(2)3,10-13(4)5)11-14(6)7/h8H,1H2,2-7H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMYWTTZYMZXKNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)O[Si](C=C)(O[Si](C)C)O[Si](C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H21O3Si4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Vinyl tris(dimethylsiloxy)silane

Foreword: Bridging Silane Chemistry with Practical Application

For researchers, scientists, and professionals in drug development and materials science, the ability to synthesize and purify specialized organosilicon compounds is paramount. Vinyl tris(dimethylsiloxy)silane, a key intermediate, offers a unique combination of a reactive vinyl group and flexible siloxane linkages. This guide provides a comprehensive, in-depth exploration of the synthesis and purification of this versatile molecule. Moving beyond a simple recitation of steps, this document elucidates the underlying chemical principles, offering field-proven insights to ensure both success and safety in the laboratory. Every protocol herein is designed as a self-validating system, grounded in authoritative scientific literature.

Introduction to this compound: Structure and Utility

This compound (VTDS) is an organosilicon compound with the chemical formula C8H24O3Si4. Its structure features a central silicon atom bonded to a vinyl group and three dimethylsiloxy groups. This unique architecture makes it a valuable precursor in the synthesis of a variety of silicone-based materials.

The vinyl group provides a site for polymerization and cross-linking reactions, making VTDS a useful monomer and cross-linking agent in the production of silicone polymers and resins.[1] The dimethylsiloxy units impart flexibility and hydrophobicity to the resulting materials. Consequently, VTDS finds applications as a chemical intermediate in the manufacturing of advanced materials for the electronics and semiconductor industries, as well as in the formulation of specialized coatings and sealants.[2][3]

Synthesis of this compound: A Mechanistic Approach

The synthesis of this compound is achieved through the acid- or base-catalyzed reaction of vinyltrimethoxysilane and tetramethyldisiloxane.[4] This process involves a series of equilibrium reactions, including hydrolysis and condensation.

Underlying Chemical Principles

The overall reaction can be summarized as follows:

CH₂=CHSi(OCH₃)₃ + 3 HOSi(CH₃)₂OSi(CH₃)₂H → CH₂=CHSi[OSi(CH₃)₂H]₃ + 3 CH₃OH

However, the reaction proceeds through a more complex pathway involving the initial hydrolysis of vinyltrimethoxysilane to vinylsilanetriol and the cleavage of tetramethyldisiloxane to form dimethylsilanol. These reactive intermediates then undergo condensation to form the desired product.

The hydrolysis of the methoxy groups in vinyltrimethoxysilane is a critical first step, catalyzed by either an acid or a base.[2][5] In the presence of water, the methoxy groups are sequentially replaced by hydroxyl groups, forming silanol intermediates and releasing methanol.[6][7]

Simultaneously, the tetramethyldisiloxane is cleaved, also under catalytic conditions, to yield dimethylsilanol. These silanol species are highly reactive and readily undergo condensation reactions, forming stable Si-O-Si bonds and eliminating water. The strategic removal of methanol and water drives the equilibrium towards the formation of the final product.

Visualizing the Synthesis Pathway

Caption: Reaction pathway for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is based on established methods for the synthesis of this compound.[4]

Materials and Equipment:

-

Three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, condenser, and dropping funnel

-

Heating mantle

-

Vacuum distillation apparatus

-

Separatory funnel

-

Vinyltrimethoxysilane (VTMS)

-

Tetramethyldisiloxane (TMDS)

-

Methanol

-

Deionized water

-

Concentrated Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl) (catalyst)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Catalyst Preparation: In the three-necked flask, combine the catalyst, methanol, and water. For example, for an acid-catalyzed reaction, a mixture of 5g of concentrated sulfuric acid, 64g of methanol, and 81g of water can be prepared.[4]

-

Reaction Initiation: To the catalyst solution, add 268.7g of tetramethyldisiloxane.[4] Begin stirring and gently heat the mixture to 40°C.

-

Addition of Vinyltrimethoxysilane: Once the initial mixture has reached a stable temperature, slowly add 74g of vinyltrimethoxysilane dropwise from the dropping funnel over a period of 1-2 hours.[4] Monitor the reaction temperature and maintain it at 40-50°C.

-

Reaction Completion: After the addition is complete, continue stirring the reaction mixture at 40-50°C for an additional 2-4 hours to ensure the reaction goes to completion. The progress of the reaction can be monitored by Gas Chromatography (GC).

-

Initial Work-up: Allow the reaction mixture to cool to room temperature. The mixture will separate into two layers. Transfer the entire mixture to a separatory funnel and allow the layers to fully separate.

-

Aqueous Wash: Remove the lower aqueous layer. Wash the organic layer twice with deionized water to remove the catalyst and any remaining methanol.

-

Drying: Transfer the organic layer to a clean flask and dry it over anhydrous magnesium sulfate for at least 3 hours with gentle stirring.

-

Filtration: Filter the dried organic layer to remove the magnesium sulfate.

Safety Precautions:

-

All procedures should be performed in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8][9]

-

Vinyltrimethoxysilane is flammable and an irritant.[10] Handle with care and avoid sources of ignition.

-

Tetramethyldisiloxane is also flammable.[11]

-

Concentrated acids are highly corrosive. Handle with extreme caution.

Purification of this compound: Achieving High Purity

Purification of the crude product is essential to remove unreacted starting materials, byproducts, and residual solvent. Fractional distillation under reduced pressure is the most effective method for obtaining high-purity this compound.

Principles of Fractional Distillation

Fractional distillation separates components of a liquid mixture based on their different boiling points. By carefully controlling the temperature and pressure, components with lower boiling points will vaporize first, rise through the distillation column, condense, and be collected as the distillate.

Visualizing the Purification Workflow

Caption: Workflow for the purification of this compound.

Detailed Purification Protocol

Equipment:

-

Fractional distillation apparatus with a vacuum pump and pressure gauge

-

Heating mantle with a stirrer

-

Receiving flasks

Procedure:

-

Atmospheric Distillation: Transfer the filtered crude product to the distillation flask. Initially, perform a simple distillation at atmospheric pressure to remove the low-boiling methanol.

-

Vacuum Distillation: Once the methanol has been removed, allow the apparatus to cool slightly before applying a vacuum. Gradually reduce the pressure and begin heating the distillation flask.

-

Fraction Collection:

-

Forerun: Collect the initial fraction, which will primarily consist of unreacted vinyltrimethoxysilane and tetramethyldisiloxane.

-

Product Fraction: As the temperature stabilizes at the boiling point of this compound under the applied vacuum, collect the main fraction in a clean receiving flask. The boiling point of the closely related Vinyl tris(trimethylsiloxy)silane is 86.5-87.5 °C at 15 mmHg, which can be used as an estimate.[12]

-

Residue: Discontinue the distillation before the flask goes to dryness to avoid the concentration of high-boiling impurities.

-

Characterization and Quality Control

The purity and identity of the synthesized this compound should be confirmed using appropriate analytical techniques.

| Analytical Technique | Purpose | Expected Results |

| Gas Chromatography-Mass Spectrometry (GC-MS) | To assess purity and confirm the molecular weight. | A single major peak in the chromatogram corresponding to the product. The mass spectrum should show the molecular ion peak and characteristic fragmentation patterns for the siloxane and vinyl groups.[13][14] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the chemical structure. | ¹H NMR: Signals corresponding to the vinyl protons (typically in the 5.8-6.2 ppm range) and the methyl protons on the silicon atoms (typically in the 0.1-0.3 ppm range).[15][16] ¹³C NMR: Resonances for the vinyl carbons and the methyl carbons. ²⁹Si NMR: Characteristic shifts for the different silicon environments. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify functional groups. | Characteristic absorption bands for Si-O-Si, Si-CH₃, and C=C bonds. |

Conclusion: A Foundation for Innovation

This guide has provided a comprehensive overview of the synthesis and purification of this compound, grounded in established chemical principles and practical laboratory procedures. By understanding the "why" behind each step, from the initial hydrolysis to the final vacuum distillation, researchers and scientists are better equipped to troubleshoot and optimize this synthesis for their specific applications. The ability to produce high-purity this compound opens doors to the development of novel materials with tailored properties, driving innovation across a multitude of scientific and industrial fields.

References

- The mechanism of action of vinyltrimethoxysilane-IOTA. (n.d.). IOTA Silicone Oil.

- Unlocking Material Potential: The Science Behind Vinyltrimethoxysilane. (2026, January 7). NINGBO INNO PHARMCHEM CO.,LTD.

- Chemical Safety Data Sheet MSDS / SDS - Vinyl tris(trimethylsiloxy)silane. (2025, July 5). ChemicalBook.

- Preparation method of vinyl tri(dimethyl siloxane) silane. (n.d.).

- Vinyl tris(2-methoxyethoxy) silane(1067-53-4) 1H NMR spectrum. (n.d.). ChemicalBook.

- The Science Behind Vinyltrimethoxysilane: From Surface Modification to Polymer Enhancement. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- Tris(trimethylsiloxy)(vinyl)silane = 97.0 GC 5356-84-3. (n.d.). Sigma-Aldrich.

- 1H NMR study of the hydrolysis of vinyltrialkoxysilanes | Request PDF. (2025, August 5).

- Vinyl Silane Coupling Agent for Acrylic Emulsion. (n.d.). Co-formula.

- Material Safety Data Sheet - Vinyltrimethoxysilane, 98%. (n.d.). Cole-Parmer.

- Vinyltrimethoxysilane(2768-02-7) 1H NMR spectrum. (n.d.). ChemicalBook.

- WO2004000851A2 - Hydrolysis of silanes and surface treatment with the hydrolysis product. (n.d.).

- VINYLTRIMETHOXYSILANE. (2015, January 13). Gelest, Inc.

- Tetramethyldisiloxane: A Practical Organosilane Reducing Agent. (2016, June 10). Gelest, Inc.

- Vinyl Tris(trimethylsilyl)silanes: Substrates for Hiyama Coupling. (2008). Tetrahedron, 64(22), 5322-5327.

- Tetramethyldisiloxane: A Practical Organosilane Reducing Agent | Request PDF. (n.d.).

- CN101012237B - Synthesis method of vinyl alkoxy silane. (n.d.).

- Tetramethyldisiloxane (TMDSO, TMDS). (n.d.). Organic Chemistry Portal.

- Base-Catalyzed Transformations of Tetramethyldisiloxane. (2025, August 5).

- Synthesis and Evaluation of Vinyl-Substituted Aminosilane Oligomers as Preceramic Coatings for Corrosion Protection. (2025, October 11). Inorganic Chemistry.

- Gas chromatographic determination of some alkoxysilanes for use in occup

- What are the peaks in Trimethl(vinyl)silane NMR spectrum? (2018, January 30).

- Supramolecular Polymer Materials Assembled via Polymerization and Subsequent Cross-Linking through a Single Hydrogen-Bonding Motif. (2026, January 6). Macromolecules.

- This compound. (n.d.). PubChem.

- Vinyl Tris(trimethylsilyl)silanes: Substrates for Hiyama Coupling. (2008, May 26). Tetrahedron.

- Synthesis and hyperpolarization of 13C and 2H labeled vinyl pyruvate and pyruv

- 7 1 H NMR showing the disappearance of vinyl and Si-H groups during hydrosilylation. (n.d.).

- This compound. (n.d.). 陕西新研博美生物科技有限公司.

- Tris(vinyldimethylsiloxy)phenylsilane. (n.d.).

- Tris(dimethylsiloxy)phenylsilane 96 18027-45-7. (n.d.). Sigma-Aldrich.

- (PDF) Separation and Identification of Molecular Species by GC-MS for the Reaction Mixture with Methyltrimethoxysilane (MTMOS). (n.d.).

- TETRAKIS(DIMETHYLSILOXY)SILANE. (n.d.). Gelest, Inc.

Sources

- 1. chemicalbook.com [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. Tris(vinyldimethylsiloxy)phenylsilane - Hubei Co-Formula Material Tech Co.,Ltd. [cfmats.com]

- 4. Preparation method of vinyl tri(dimethyl siloxane) silane - Eureka | Patsnap [eureka.patsnap.com]

- 5. The mechanism of action of vinyltrimethoxysilane-IOTA [siliconematerial.net]

- 6. researchgate.net [researchgate.net]

- 7. WO2004000851A2 - Hydrolysis of silanes and surface treatment with the hydrolysis product - Google Patents [patents.google.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. gelest.com [gelest.com]

- 11. gelest.com [gelest.com]

- 12. Tris(trimethylsiloxy)(vinyl)silane = 97.0 GC 5356-84-3 [sigmaaldrich.com]

- 13. lib3.dss.go.th [lib3.dss.go.th]

- 14. researchgate.net [researchgate.net]

- 15. Vinyl tris(2-methoxyethoxy) silane(1067-53-4) 1H NMR spectrum [chemicalbook.com]

- 16. Vinyltrimethoxysilane(2768-02-7) 1H NMR [m.chemicalbook.com]

Chemical properties and reactivity of Vinyl tris(dimethylsiloxy)silane

An In-Depth Technical Guide to the Chemical Properties and Reactivity of Vinyl tris(trimethylsiloxy)silane

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Vinyl tris(trimethylsiloxy)silane (CAS No. 5356-84-3), a versatile organosilicon compound. It is designed for researchers, scientists, and drug development professionals who require a deep understanding of its chemical behavior and application potential. This document moves beyond a simple recitation of facts to explore the causal relationships behind the compound's reactivity and utility, grounding its claims in authoritative scientific literature.

A Note on Nomenclature: The topic specifies "Vinyl tris(dimethylsiloxy)silane," which contains Si-H bonds. However, the vast majority of commercial and research literature refers to the closely related and more common "Vinyl tris(trimethylsiloxy)silane," which lacks Si-H bonds and has the CAS number 5356-84-3. This guide will focus on the latter compound, as it is the substance predominantly referenced in available technical data.

Molecular Identity and Physicochemical Characteristics

Vinyl tris(trimethylsiloxy)silane, with the linear formula [(CH₃)₃SiO]₃SiCH=CH₂, is a unique hybrid molecule. It possesses a reactive organic vinyl group attached to a central silicon atom, which is, in turn, bonded to three inorganic trimethylsiloxy groups. This structure allows it to act as a bridge between organic and inorganic materials, a fundamental principle underlying its widespread applications.

Caption: Molecular structure of Vinyl tris(trimethylsiloxy)silane.

The key physicochemical properties of this compound are summarized in the table below, providing a baseline for its handling and application.

| Property | Value | Source(s) |

| CAS Number | 5356-84-3 | |

| Molecular Formula | C₁₁H₃₀O₃Si₄ | |

| Molecular Weight | 322.70 g/mol | |

| Appearance | Colorless clear liquid | [1] |

| Density | 0.861 g/mL at 25 °C | |

| Boiling Point | 86.5-87.5 °C at 15 mmHg | |

| Refractive Index (n20/D) | 1.395 | |

| Flash Point | 74 °C | |

| Assay | ≥97.0% (GC) |

Core Reactivity and Mechanistic Pathways

The compound's utility stems from two primary reactive sites: the vinyl group and the siloxane bonds. Understanding the chemistry of these sites is crucial for designing effective experimental protocols.

Hydrolysis and Condensation

The tris(trimethylsiloxy)silyl moiety is susceptible to hydrolysis, particularly under acidic or basic conditions. This reaction is the cornerstone of its use in forming silicone networks and as a surface modifier.[2]

Mechanism:

-

Hydrolysis: The Si-O-Si bonds are cleaved by water to produce silanol (Si-OH) groups and trimethylsilanol as a byproduct. This step is often catalyzed to achieve practical reaction rates.[2][3]

-

Condensation: The newly formed, highly reactive silanol groups condense with each other (or with remaining siloxy groups) to form stable, cross-linked siloxane (Si-O-Si) networks. Water is eliminated in this step.[2]

The extent of this process can be controlled by stoichiometry of water, pH, and catalyst, allowing for the formation of materials ranging from liquid resins to hard, cross-linked gels.

Caption: Workflow for hydrolysis and condensation of Vinyl tris(trimethylsiloxy)silane.

Hydrosilylation

The vinyl group (CH₂=CH-) is an unsaturated bond that readily undergoes hydrosilylation, which is the addition of a silicon-hydride (Si-H) bond across the double bond. This reaction is a powerful and atom-economical method for forming stable carbon-silicon bonds and is fundamental to the curing of many silicone elastomers.[4][5]

Causality: The reaction is almost always catalyzed by transition metals, most commonly platinum complexes like Speier's catalyst (H₂PtCl₆) or Karstedt's catalyst.[4] The catalyst facilitates the coordination of the vinyl group and the Si-H bond, lowering the activation energy for the addition. The reaction typically follows an anti-Markovnikov addition pattern, where the silicon atom attaches to the terminal carbon of the vinyl group.[4]

This reaction allows Vinyl tris(trimethylsiloxy)silane to act as a crosslinker when reacted with polymers containing multiple Si-H groups, forming a stable, three-dimensional network.[6]

Free-Radical Polymerization

The vinyl group can also participate in standard free-radical polymerization reactions, similar to other vinyl monomers like styrene or acrylates. This allows for the incorporation of the bulky, inorganic tris(trimethylsiloxy)silyl group into organic polymer backbones.[7][8]

Mechanism: Using a standard free-radical initiator (e.g., AIBN or benzoyl peroxide), the vinyl group can copolymerize with other monomers. This creates hybrid organic-inorganic polymers with unique properties, such as enhanced thermal stability, altered surface energy, and improved adhesion to inorganic substrates. Studies on the copolymerization with n-butyl acrylate have shown that the reactivity ratio for the silane monomer is significantly lower than for the acrylate, indicating that it tends to incorporate less readily into the polymer chain.[8]

Spectroscopic Characterization

Proper analytical characterization is essential for quality control and reaction monitoring.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides clear diagnostic signals. The vinyl protons typically appear as a complex multiplet between 5.8 and 6.2 ppm. The protons of the nine methyl groups on the three trimethylsiloxy moieties produce a sharp, intense singlet near 0.1-0.2 ppm.[9] The relative integration of these two regions can be used to confirm purity.

-

FT-IR Spectroscopy: Infrared spectroscopy is useful for identifying key functional groups. Characteristic absorption bands include:

-

~3050 cm⁻¹: C-H stretch of the vinyl group.

-

~1600 cm⁻¹: C=C stretch of the vinyl group.[10]

-

~1260 cm⁻¹: Symmetric CH₃ deformation in Si-CH₃ groups.[11]

-

~1000-1100 cm⁻¹: A very strong and broad band corresponding to the Si-O-Si asymmetric stretch.[10][11]

-

~840 cm⁻¹ and ~760 cm⁻¹: Si-C stretching and CH₃ rocking in Si-CH₃ groups.[11]

-

-

Mass Spectrometry: Mass spec analysis can confirm the molecular weight and provide structural information through fragmentation patterns, which typically involve the loss of methyl groups or trimethylsiloxy units.

Field-Proven Applications

The unique dual reactivity of Vinyl tris(trimethylsiloxy)silane makes it a valuable component in advanced materials.

-

Coupling Agent and Adhesion Promoter: Its primary application is to improve the bond between inorganic materials (like glass, silica, or metals) and organic polymers.[12][13] The siloxy end of the molecule hydrolyzes to bond covalently with the inorganic surface, while the vinyl end copolymerizes or reacts with the polymer matrix, forming a durable bridge at the interface.[14]

Caption: Role as a coupling agent between organic and inorganic phases.

-

Crosslinking Agent: It is used as a crosslinker in silicone formulations, particularly in addition-cure systems.[6] It can also be used in coatings and sealants that cure upon exposure to moisture, leveraging its hydrolysis and condensation reactivity.[12][15]

-

Monomer for Hybrid Polymers: As described, it can be copolymerized with organic monomers to synthesize specialty polymers for applications in coatings, electronics, and textiles, where properties like weatherability, durability, and surface hydrophobicity are desired.[12]

Experimental Protocol: Controlled Hydrolysis for Surface Modification

This protocol describes a self-validating method for applying a functional coating of hydrolyzed Vinyl tris(trimethylsiloxy)silane onto a glass substrate.

Objective: To create a vinyl-functionalized glass surface to promote adhesion of a subsequent polymer coating.

Materials:

-

Vinyl tris(trimethylsiloxy)silane (≥97.0%)

-

Isopropanol (anhydrous)

-

Deionized water

-

Acetic acid (glacial)

-

Glass slides (pre-cleaned with piranha solution or similar method)

-

Nitrogen gas supply

Methodology:

-

Solution Preparation (Causality: Pre-hydrolysis is critical for generating reactive silanols): a. Prepare a 95:5 (v/v) isopropanol/water solution. This controlled amount of water ensures partial hydrolysis without causing bulk gelation. b. Adjust the pH of the solution to 4.5-5.5 using glacial acetic acid. Mildly acidic conditions accelerate hydrolysis while minimizing self-condensation in the solution.[3] c. In a separate flask under a nitrogen atmosphere, add 2% (by weight) Vinyl tris(trimethylsiloxy)silane to the prepared solvent mixture. Stir gently for 1-2 hours. This "aging" period allows for the formation of silanol species.

-

Substrate Application (Causality: Dip-coating ensures a uniform application): a. Immerse the pre-cleaned glass slides into the silane solution for 2 minutes. b. Withdraw the slides at a slow, constant rate to ensure a uniform film.

-

Curing (Causality: Heat drives the condensation reaction to form covalent bonds with the surface): a. Air dry the coated slides for 5-10 minutes to allow for solvent evaporation. b. Transfer the slides to an oven and cure at 110 °C for 15-20 minutes. This thermal step drives off water and forms stable Si-O-Si bonds between the silane and the hydroxyl groups on the glass surface.

-

Validation (Self-Validating System): a. Contact Angle Measurement: A successful hydrophobic modification should result in a significant increase in the water contact angle on the glass surface compared to an untreated slide. b. Adhesion Test: Apply the intended polymer coating (e.g., a vinyl-reactive polymer) to both a treated and an untreated slide. After curing the polymer, perform a cross-hatch adhesion test (ASTM D3359). The treated slide should exhibit significantly superior adhesion.

Safety, Handling, and Storage

-

Hazards: Vinyl tris(trimethylsiloxy)silane may cause respiratory irritation upon inhalation.[1] It is crucial to handle the substance in a well-ventilated area or a chemical fume hood.[1][16]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[1]

-

Stability and Storage: The compound is stable under recommended storage conditions.[1] It should be stored in a tightly closed container in a cool, dry place, away from heat, sparks, and open flames.[1][16] It is sensitive to moisture, which can initiate hydrolysis.

-

Firefighting: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media. Do not use a direct water jet.[1]

References

-

This compound | C8H21O3Si4 | CID 11097960. PubChem, National Center for Biotechnology Information. [Link]

-

The Power of Vinyl Tris (trimethylsiloxy) Silane in Modern Material Science. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Supplier of VINYLTRIS(METHYLETHYLKETOXIME)SILANE | Bulk Manufacturer & Distributor. Silsource. [Link]

-

New peaks observed in the FTIR spectrum of vinyltriethoxysilane treated LDPE. ResearchGate. [Link]

-

VINYLTRIS(METHYLETHYLKETOXIMINO)SILANE, tech. Gelest, Inc. [Link]

-

Vinyltris(methylethylketoxime)silane Cas 2224-33-1 SDS. Co-Formula. [Link]

-

Fifty Years of Hydrosilylation in Polymer Science: A Review of Current Trends of Low-Cost Transition-Metal and Metal-Free Catalysts, Non-Thermally Triggered Hydrosilylation Reactions, and Industrial Applications. National Institutes of Health (NIH). [Link]

-

FT-IR spectra of silane-(a) and siloxane-treated (b) waterlogged elm samples. ResearchGate. [Link]

-

Tris(trimethylsiloxy)(vinyl)silane - Optional[1H NMR] - Spectrum. SpectraBase. [Link]

-

Vinyl Silanes for Crosslinking and Adhesion Promotion. Silico. [Link]

-

Vinyl Silane. Hengda Silane & Silicone. [Link]

-

Reactive Silicones: Forging New Polymer Links. Gelest, Inc. via Amazon S3. [Link]

-

How does a Silane Coupling Agent Work? Hydrolysis Considerations. Gelest, Inc. [Link]

-

Hydrosilylation reaction of vinyl-terminated oligomers with the silicon hydride groups of the curing agent catalyzed by Platinum. ResearchGate. [Link]

-

(PDF) Copolymerization of Tris(methoxyethoxy)vinyl Silane with N-Vinyl Pyrrolidone: Synthesis, Characterization, and Reactivity Relationships. ResearchGate. [Link]

-

Stable, Water-Borne Silane Coupling Agents. ResearchGate. [Link]

-

Incorporation of Alkoxysilanes into Model Latex Systems: Vinyl Copolymerization of Vinyltriethoxysilane andn-Butyl Acrylate. ResearchGate. [Link]

Sources

- 1. chemicalbook.com [chemicalbook.com]

- 2. gelest.com [gelest.com]

- 3. researchgate.net [researchgate.net]

- 4. Fifty Years of Hydrosilylation in Polymer Science: A Review of Current Trends of Low-Cost Transition-Metal and Metal-Free Catalysts, Non-Thermally Triggered Hydrosilylation Reactions, and Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. s3.amazonaws.com [s3.amazonaws.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. spectrabase.com [spectrabase.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. nbinno.com [nbinno.com]

- 13. Vinyl Silane, Vinyl Silane coupling agents -Qingdao Hengda New Material Technology Co., Ltd. [hengdasilane.com]

- 14. VINYLTRIS(METHYLETHYLKETOXIMINO)SILANE, tech | [gelest.com]

- 15. Page loading... [guidechem.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

An In-Depth Technical Guide to Tris(trimethylsiloxy)(vinyl)silane (CAS 5356-84-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(trimethylsiloxy)(vinyl)silane, identified by CAS number 5356-84-3, is a versatile organosilane compound featuring a vinyl functional group and three trimethylsiloxy groups.[1] This unique structure makes it a valuable reagent in organic and materials synthesis. Its vinyl group allows for participation in free-radical additions and other olefin reactions, while the siloxy groups confer properties typical of silicones, such as low surface tension and thermal stability. This guide provides a comprehensive overview of its chemical properties, synthesis, applications, and safety protocols, tailored for professionals in research and development.

Chemical Identity and Structure

A clear understanding of the molecular identity is foundational to its application.

Nomenclature and Identifiers

-

Systematic Name: Vinyltris(trimethylsiloxy)silane[1]

-

Synonyms: [Tris(trimethylsiloxy)silyl]ethylene, 3-Vinylnonamethyltetrasiloxane[2][3]

-

CAS Number: 5356-84-3[2]

-

EC Number: 226-342-2[2]

-

Molecular Formula: C₁₁H₃₀O₃Si₄[4]

-

Molecular Weight: 322.70 g/mol [4]

Molecular Structure

The structure of Tris(trimethylsiloxy)(vinyl)silane consists of a central silicon atom bonded to a vinyl group (-CH=CH₂) and three trimethylsiloxy groups (-OSi(CH₃)₃).

Caption: 2D representation of Tris(trimethylsiloxy)(vinyl)silane.

Physicochemical Properties

The physical and chemical properties of Tris(trimethylsiloxy)(vinyl)silane are summarized in the table below.

| Property | Value | Reference |

| Appearance | Clear to straw liquid | [3] |

| Form | Liquid | [2] |

| Boiling Point | 86.5-87.5 °C at 15 mmHg | [2] |

| Density | 0.861 g/mL at 25 °C | [2] |

| Refractive Index (n20/D) | 1.395 | [2] |

| Flash Point | 66 °C (150.8 °F) - closed cup | [2] |

| Water Solubility | Insoluble | [3] |

Reactivity and Applications

The dual functionality of Tris(trimethylsiloxy)(vinyl)silane—a reactive vinyl group and the stable, bulky tris(trimethylsiloxy)silyl group—underpins its utility in chemical synthesis.

Core Reactivity

The vinyl group is the primary site of reactivity, allowing the molecule to participate in a variety of transformations common to alkenes. Vinyl silanes are particularly important for improving the bonding performance between materials with different properties.[1] The vinyl functional group facilitates free radical addition to organic polymers and can increase the rate of silane hydrolysis.[1]

Applications in Synthesis

Due to its chemical structure, Tris(trimethylsiloxy)(vinyl)silane can undergo addition reactions to produce various siloxanes and copolymers.[1] These products often exhibit desirable properties such as low surface tension, improved texture, and lubricity, making them relevant in materials science and for the synthesis of specialty chemicals.[1]

While not a direct precursor to pharmaceuticals in the same way as heterocyclic building blocks, its utility lies in the synthesis of complex organosilicon molecules which may have applications in drug delivery systems or as functionalized linkers in medicinal chemistry.

Safety and Handling

Proper handling of Tris(trimethylsiloxy)(vinyl)silane is crucial to ensure laboratory safety.

Hazard Identification

Tris(trimethylsiloxy)(vinyl)silane is classified as a hazardous substance.[5]

| Hazard Class | GHS Code | Description | Reference |

| Skin Irritation | H315 | Causes skin irritation | [2][5] |

| Eye Irritation | H319 | Causes serious eye irritation | [2][5] |

| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation | [2][5] |

Signal Word: Warning[2]

Recommended Handling and Storage

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Use chemical worker's goggles. Do not wear contact lenses.[3]

-

Skin Protection: Wear rubber, neoprene, or nitrile gloves.[3]

-

Respiratory Protection: If exposure limits are exceeded, use an air-supplied or combination organic vapor/acid gas respirator.[3]

-

An eyewash station and emergency shower should be readily available.[3]

Storage:

-

Store in a cool, dry place.[3]

-

Keep container tightly closed in a dry and well-ventilated place.[1]

-

Stable in sealed containers stored under a dry inert atmosphere.[3]

Incompatibilities:

-

Avoid contact with oxidizers, heat, sparks, or open flames.[3]

Experimental Protocol: General Procedure for Addition Reaction

While specific, validated protocols for this exact reagent are proprietary or application-dependent, a general workflow for a hydrosilylation reaction, a common transformation for vinylsilanes, can be outlined. This serves as an illustrative example of its application.

Caption: Generalized workflow for a hydrosilylation reaction.

Conclusion

Tris(trimethylsiloxy)(vinyl)silane (CAS 5356-84-3) is a valuable organosilane reagent with distinct utility in synthetic chemistry. Its bifunctional nature allows for the creation of complex siloxanes and functionalized polymers. For researchers in materials science and synthetic chemistry, including those developing novel compounds for potential pharmaceutical applications, a thorough understanding of its properties, reactivity, and safe handling procedures is essential for its effective and safe utilization.

References

- 5-Methoxyindole-3-Carboxaldehyde | Drug Information, Uses, Side Effects, Chemistry. (n.d.).

- The Role of 5-Methoxyindole-3-carboxaldehyde in Modern Drug Discovery. (n.d.).

- 5-Methoxy-1H-indole-3-carbaldehyde | CAS#:10601-19-1 | Chemsrc. (n.d.).

- 5-Methoxyindole-3-carboxaldehyde = 99 10601-19-1 - Sigma-Aldrich. (n.d.).

- Regioselective C5−H Direct Iodination of Indoles. (n.d.).

- 5-Methoxyindole-3-carboxaldehyde | 10601-19-1 - ChemicalBook. (n.d.).

- MSDS of Vinyl tris(trimethylsiloxy) silane. (n.d.).

- CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents. (n.d.).

- 5-Methoxyindole-3-carboxaldehyde - Chem-Impex. (n.d.).

- CID 157980671 | C20H18N2O4 - PubChem - NIH. (n.d.).

-

SIV9300.0 VINYLTRIS(TRIMETHYLSILOXY)SILANE - Gelest, Inc. (n.d.). Retrieved from [Link]

-

Vinyltris(trimethylsiloxy)silane CAS: 5356-84-3 - Changfu Chemical . (n.d.). Retrieved from [Link]

- 10601-19-1|5-Methoxy-1H-indole-3-carbaldehyde|BLD Pharm. (n.d.).

- Synthesis of 5-substituted-1H-indole-3-carbaldehyde (5a,b) and... - ResearchGate. (n.d.).

- Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles - [Supporting Information]. (n.d.).

- 1-hydroxy-5-methoxy-1H-indole-3-carbaldehyde - C10H9NO3, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (n.d.).

- 5-Methoxy-1H-indole-3-carboxaldehyde - Apollo Scientific. (n.d.).

- Indole-3-carbaldehyde - Wikipedia. (n.d.).

- Indole-3-carboxaldehyde, 5-methoxy, TMS - the NIST WebBook. (n.d.).

- Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation - Der Pharma Chemica. (n.d.).

- Effects and Inhibition Mechanism of Indole-3-Carboxaldehyde in Controlling Scutellaria baicalensis Root Rot - MDPI. (n.d.).

Sources

The Crucial Link: An In-depth Technical Guide to Organosilane Coupling Agents for Composite Materials

In the realm of advanced materials, the performance of composites is often dictated by the quality of the interface between the inorganic reinforcement and the organic polymer matrix. A seamless transition at this interface is paramount for stress transfer and overall material integrity. Organosilane coupling agents are the linchpin in achieving this synergy, acting as molecular bridges that chemically unite these dissimilar materials. This guide provides a comprehensive exploration of the chemistry, selection, application, and characterization of organosilane coupling agents, offering researchers, scientists, and product development professionals the foundational knowledge and practical insights required to harness their full potential.

The Fundamental Chemistry of Organosilane Coupling Agents

Organosilane coupling agents are a unique class of organosilicon compounds characterized by a dual-reactivity molecular structure.[1] Their general formula is R-Si-(X)₃, where 'R' represents an organofunctional group, and 'X' is a hydrolyzable group, typically an alkoxy group like methoxy or ethoxy.[2]

-

The Organofunctional Group (R): This part of the molecule is designed to be chemically compatible and reactive with the organic polymer matrix. The choice of the 'R' group is critical and depends on the specific resin system being used, for instance, an epoxy-functional silane for an epoxy resin or an amino-functional silane for a polyurethane system.[2][3]

-

The Hydrolyzable Group (X): These groups, attached to the silicon atom, are responsible for reacting with the inorganic substrate. In the presence of moisture, these alkoxy groups hydrolyze to form reactive silanol groups (Si-OH).[4] These silanol groups can then form strong, durable covalent bonds (Si-O-Substrate) with hydroxyl groups present on the surface of inorganic materials like glass fibers, silica, and metal oxides.[2]

This bifunctional nature allows organosilanes to form a robust chemical bridge at the interface, significantly enhancing adhesion and, consequently, the mechanical and long-term performance of the composite material.[5]

The Mechanism of Action: A Four-Step Interfacial Reaction

The process by which organosilane coupling agents establish a durable link between inorganic and organic phases is generally understood to occur in four distinct steps.[1][4] While often described sequentially, these reactions can happen concurrently after the initial hydrolysis.[4][6]

-

Hydrolysis: The hydrolyzable alkoxy groups (Si-OR) on the silane molecule react with water to form silanol groups (Si-OH). This reaction is often catalyzed by acids or bases.[2] The availability of water is a critical parameter; insufficient water can impede hydrolysis, while an excess can lead to premature self-condensation of the silane.[2][6]

-

Condensation: The newly formed silanol groups can condense with each other to form oligomeric siloxanes. This step is also influenced by the concentration of the silane and the amount of available water.[4]

-

Hydrogen Bonding: The silanol groups of the hydrolyzed silane and the oligomers form hydrogen bonds with the hydroxyl groups present on the surface of the inorganic substrate (e.g., glass fiber or mineral filler).[4]

-

Covalent Bond Formation: Upon drying or curing, a dehydration reaction occurs, leading to the formation of stable, covalent siloxane bonds (Si-O-Substrate) at the interface.[1][4] Typically, only one or two of the three silanol groups from each silicon atom bond directly to the substrate surface, with the remaining silanols available for cross-linking with other silane molecules.[4][6]

Caption: The four-step mechanism of organosilane coupling agent action at the composite interface.

A Practical Guide to Selecting the Right Organosilane

The efficacy of a silane coupling agent is fundamentally dependent on the compatibility of its organofunctional group with the polymer matrix.[2] An incorrect choice can lead to a weak interface and suboptimal composite performance.

Major Classes of Organosilane Coupling Agents

The most common types of organosilanes are categorized by their organofunctional group:

-

Amino-silanes: These are versatile coupling agents containing primary or secondary amine groups.[3][7] They are widely used in composites with thermoset resins like epoxy, phenolic, and melamine, as well as with thermoplastics such as nylon and PVC.[8][9] An example is γ-aminopropyltriethoxysilane (APTES).[7]

-

Epoxy-silanes: Featuring a reactive epoxy group, these silanes are ideal for epoxy-based composites.[3][10] The epoxy ring can react with the epoxy resin or its hardener, forming a strong covalent bond.[11] γ-glycidoxypropyltrimethoxysilane (GPTMS) is a commonly used epoxy-silane.[2][12] They are also known for providing non-yellowing adhesion.[13][14]

-

Vinyl-silanes: These silanes possess a vinyl group that can copolymerize with polymers initiated by free radicals, such as polyesters, polyethylene, and other polyolefins.[3][15][16] They are often used in crosslinked polyethylene (XLPE) for wire and cable applications.[17]

-

Methacrylate-silanes: Containing a methacrylate functional group, these silanes are well-suited for use with unsaturated polyester and acrylic resins.[18] They participate in the free-radical polymerization of the resin, leading to a strongly bonded interface. An example is 3-methacryloxypropyltrimethoxysilane (MPTMS).[19][20]

Data-Driven Selection of Organosilanes

| Organosilane Type | Organofunctional Group | Example Compound | Compatible Polymer Systems | Key Applications |

| Amino-silane | Amino (-NH₂) | γ-aminopropyltriethoxysilane (APTES) | Epoxy, Phenolic, Melamine, Nylon, PVC, Polyurethanes | Glass fiber reinforced plastics, Adhesives, Sealants |

| Epoxy-silane | Epoxy (glycidoxy) | γ-glycidoxypropyltrimethoxysilane (GPTMS) | Epoxy, Urethane, Acrylics, Polysulfides | Epoxy laminates, Coatings, Adhesives, Sealants |

| Vinyl-silane | Vinyl (-CH=CH₂) | Vinyltrimethoxysilane (VTMS) | Polyethylene, Polypropylene, Unsaturated Polyesters, EPDM | Cross-linked polyethylene (XLPE), Rubber compounding |

| Methacrylate-silane | Methacrylate | 3-methacryloxypropyltrimethoxysilane (MPTMS) | Unsaturated Polyesters, Acrylics | Reinforced polyester composites, Dental materials, Coatings |

A Logical Workflow for Silane Selection

The selection of an appropriate organosilane is a critical decision in composite material design. The following decision tree illustrates a logical workflow for this process.

Caption: Decision workflow for selecting an appropriate organosilane coupling agent based on the polymer matrix.

Experimental Protocol: Surface Treatment of Inorganic Fillers

The method of applying the organosilane to the filler or reinforcement surface is crucial for achieving a uniform and effective interfacial layer. Both wet (solution) and dry methods are commonly employed.[2][21] The following is a generalized protocol for a wet treatment process.

Materials and Equipment

-

Inorganic filler (e.g., silica, glass beads)

-

Organosilane coupling agent (selected based on the polymer matrix)

-

Solvent (e.g., ethanol/water mixture, isopropanol)

-

Acetic acid (for pH adjustment)

-

Beaker or reaction vessel

-

Magnetic stirrer and stir bar

-

Drying oven

-

High-shear mixer (for dry method)

Step-by-Step Methodology (Wet Method)

-

Solution Preparation: Prepare a dilute solution of the organosilane (typically 0.5-2.0% by weight) in a solvent. A common solvent system is a 95:5 mixture of ethanol to water. The water is necessary for the hydrolysis of the silane.[22]

-

pH Adjustment: Adjust the pH of the solution to 4.5-5.5 using a small amount of acetic acid. This pH range generally promotes the hydrolysis of the alkoxy groups without causing rapid self-condensation.[2]

-

Hydrolysis: Allow the solution to stir for a designated period (e.g., 30-60 minutes) to ensure sufficient hydrolysis of the silane.

-

Filler Addition: Gradually add the inorganic filler to the silane solution while stirring continuously. Ensure the filler is well-dispersed in the solution.

-

Treatment: Continue stirring the slurry for a period of time (e.g., 1-2 hours) to allow the hydrolyzed silane to adsorb onto the filler surface.

-

Filtration and Rinsing: Separate the treated filler from the solution by filtration. Rinse the filler with the pure solvent to remove any excess, unreacted silane.

-

Drying and Curing: Dry the treated filler in an oven at a temperature sufficient to remove the solvent and promote the covalent bond formation between the silane and the filler surface (e.g., 110-120°C for 1-2 hours).[4]

Characterization of Silane-Treated Surfaces and Composite Performance

Verifying the effectiveness of the silane treatment is essential. This involves both characterizing the treated surface and evaluating the performance of the final composite material.

Surface Characterization Techniques

A variety of surface-sensitive analytical techniques can be employed to confirm the presence and nature of the silane layer on the substrate:

-

X-ray Photoelectron Spectroscopy (XPS): This technique can provide information about the elemental composition and chemical state of the elements on the surface, confirming the presence of silicon and the specific functional groups of the silane.[23][24]

-

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS): ToF-SIMS is a highly sensitive surface analysis technique that can detect molecular fragments, providing direct evidence of the presence of the silane and its interaction with the substrate.[23]

-

Atomic Force Microscopy (AFM): AFM can be used to visualize the topography of the treated surface, revealing the morphology and uniformity of the silane coating.[25][26]

-

Contact Angle Measurements: The change in the surface energy of the substrate after treatment can be assessed by measuring the contact angle of a liquid (e.g., water). A successful treatment of a hydrophilic surface with a silane containing a hydrophobic organofunctional group will result in an increased contact angle.[27]

Composite Performance Evaluation

The ultimate validation of the silane coupling agent's effectiveness lies in the improved properties of the final composite material. Key mechanical properties to evaluate include:

-

Tensile Strength and Modulus: Measures the material's resistance to being pulled apart.

-

Flexural Strength and Modulus: Indicates the material's ability to resist bending.

-

Impact Strength: Assesses the material's toughness and resistance to fracture under a sudden load.

-

Interlaminar Shear Strength (ILSS): A critical measure of the adhesion between layers in a laminated composite.

Improvements in these properties, particularly under wet or humid conditions, are strong indicators of a well-formed and effective interfacial bond facilitated by the organosilane coupling agent.[5][28][29]

The Broader Impact of Organosilane Coupling Agents

The applications for organosilane coupling agents extend far beyond just composites. They are integral to a wide range of industries:

-

Adhesives and Sealants: Enhancing bond strength and durability, especially in moisture-cured systems.[2][30]

-

Coatings and Paints: Improving adhesion to substrates, corrosion resistance, and scratch resistance.[2][13]

-

Rubber and Tire Industry: Treating silica and clay fillers to improve abrasion resistance and reduce rolling resistance.[2]

-

Electronics: Used in electronic packaging materials to enhance the adhesion between the encapsulant and the substrate, improving reliability.[31]

The ability of organosilane coupling agents to create durable bonds between dissimilar materials is a cornerstone of modern materials science, enabling the development of high-performance products across a multitude of sectors.

Conclusion

Organosilane coupling agents are indispensable tools for scientists and engineers working with composite materials. By understanding their fundamental chemistry, mechanisms of action, and the critical factors for their selection and application, researchers can effectively bridge the interfacial gap between inorganic reinforcements and organic matrices. This leads to the creation of advanced materials with superior mechanical properties, enhanced durability, and a wider range of performance capabilities. The continued development and intelligent application of these molecular bridges will undoubtedly pave the way for future innovations in materials science.

References

-

iotasilane.com. Overview of organosilicon coupling agent and summary of its mechanism. iotasilane.com. Available from: [Link].

-

Gelest, Inc. How does a Silane Coupling Agent Work? Hydrolysis Considerations. Gelest, Inc. Available from: [Link].

-

SpringerLink. Characterization and adhesion testing of mixed silane-treated surfaces. Available from: [Link].

-

ECOPOWER. Amino Functional Silane Coupling Agent. Available from: [Link].

-

SJZC. What are the main types of silane coupling agents. Available from: [Link].

-

NINGBO INNO PHARMCHEM CO.,LTD. Surface Treatment of Fillers: Unlock Potential with Silane Coupling Agents. Available from: [Link].

-

Hengda New Material. Methacryloxy Silane. Available from: [Link].

-

Co-Formula. Vinyl Silanes | Silane Coupling Agent | Adhesion Promoters. Available from: [Link].

-

Technical University of Munich. Effect of organosilane coupling agents on microstructure and properties of nanosilica/epoxy composites. Available from: [Link].

-

AZoM. A Guide to Silane Solution Mineral and Filler Treatments. Available from: [Link].

-

Co-Formula. Silanes for Fillers and Pigments. Available from: [Link].

-

Gelest. Silane Coupling Agents. Technical Library. Available from: [Link].

-

Silico. Common Types of Silane Coupling Agents: Types & Applications. Available from: [Link].

-

Gelest. How Does a Silane Coupling Agent Work? Gelest Technical Library. Available from: [Link].

-

SiSiB SILICONES. Amino Silanes as adhesion promoter, surface modifier and reactant. Available from: [Link].

-

Silico. High-Quality Amino Silanes for Adhesion & Surface Treatment. Available from: [Link].

-

Silico. Vinyl Silanes for Crosslinking and Adhesion Promotion. Available from: [Link].

-

SiSiB SILICONES. Epoxy Silanes as adhesion promoters, epoxy silane coupling agent. Available from: [Link].

-

Diva-portal.org. Surface Characterisation Using ToF-SIMS, AES and XPS of Silane Films and Organic Coatings Deposited on Metal Substrates. Available from: [Link].

-

OSi. Vinyl Silanes. Available from: [Link].

-

Silsource. Supplier of 3-METHACRYLOXYPROPYLTRIETHOXYSILANE | Bulk Manufacturer & Distributor. Available from: [Link].

-

NIH. Effect of Organosilane Coupling Agents on Thermal, Rheological and Mechanical Properties of Silicate-Filled Epoxy Molding Compound. PMC. Available from: [Link].

-

Co-Formula. Epoxy Functional Silane | Epoxy Silanes Coupling Agent & Adhesion Promoter. Available from: [Link].

-

Tangshan Sunfar New Materials Co., Ltd. The mechanism of action of silane coupling agent. Available from: [Link].

-

PubMed. [Characterizing methods of structure and character for silane film on metal surface]. Available from: [Link].

-

Co-Formula. Vinyl Silanes | Silane Coupling Agent | Adhesion Promoters. Available from: [Link].

-

ResearchGate. (PDF) Chemistry and Applications of Organosilanes – An Overview. Available from: [Link].

-

ResearchGate. Surface characterization of silane-treated industrial glass fibers. Available from: [Link].

-

ResearchGate. Silane-Treated Glass Bead Surfaces: Their Characterization by Atomic Force Microscopy and Their Effect on the Yield Stress of Filled Poly(vinyl Chloride) | Request PDF. Available from: [Link].

-

Wiley Online Library. Effect of silane‐coupling agents on interfacial properties of CF/PI composites. Available from: [Link].

-

NINGBO INNO PHARMCHEM CO.,LTD. The Science of Binding: How Silane Coupling Agents Improve Composite Material Performance. Available from: [Link].

-

Gelest. Selection Chart: Silane Coupling Agents for. Technical Library. Available from: [Link].

-

NINGBO INNO PHARMCHEM CO.,LTD. Choosing the Right Silane: A Guide to Coupling Agent Selection for Optimal Performance. Available from: [Link].

-

ARCOR Epoxy Technologies. Mineral fillers have become increasingly important additives and modifiers for organic polymer. Available from: [Link].

-

NIH. Effect of Different Silane Coupling Agents on Properties of Waste Corrugated Paper Fiber/Polylactic Acid Composites. Available from: [Link].

-

Silico. Silane Coupling Agents. Available from: [Link].

-

Silico. How to Choose the Right Silane Coupling Agent. Available from: [Link].

Sources

- 1. Overview of organosilicon coupling agent and summary of its mechanism- [iotasilane.com]

- 2. chemsilicone.com [chemsilicone.com]

- 3. chinacouplingagents.com [chinacouplingagents.com]

- 4. gelest.com [gelest.com]

- 5. nbinno.com [nbinno.com]

- 6. How Does a Silane Coupling Agent Work? - Gelest [technical.gelest.com]

- 7. China Manufacturer Amino Functional Silane Coupling Agent | ECOPOWER [ecopowerchem.com]

- 8. rissochem.com [rissochem.com]

- 9. Amino Silanes as adhesion promoter, surface modifier and reactant | SiSiB SILICONES [sinosil.com]

- 10. Epoxy Silane | Product Category | Shin-Etsu Silicone Selection Guide [shinetsusilicone-global.com]

- 11. Silane Coupling Agents - Gelest [technical.gelest.com]

- 12. portal.fis.tum.de [portal.fis.tum.de]

- 13. chemsilicone.com [chemsilicone.com]

- 14. Epoxy Silanes as adhesion promoters, epoxy silane coupling agent | SiSiB SILICONES [sinosil.com]

- 15. Vinyl Silanes | Silane Coupling Agent | Adhesion Promoters [powerchemical.com]

- 16. Vinyl Silane | Product Category | Shin-Etsu Silicone Selection Guide [shinetsusilicone-global.com]

- 17. silicorex.com [silicorex.com]

- 18. chemsilicone.com [chemsilicone.com]

- 19. Methacryloxy silane, Methacryloxy silane coupling agent- Qingdao Hengda New Material Technology Co., Ltd. [hengdasilane.com]

- 20. nbinno.com [nbinno.com]

- 21. sisib.com [sisib.com]

- 22. azom.com [azom.com]

- 23. diva-portal.org [diva-portal.org]

- 24. [Characterizing methods of structure and character for silane film on metal surface] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. tandfonline.com [tandfonline.com]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

- 29. Effect of Different Silane Coupling Agents on Properties of Waste Corrugated Paper Fiber/Polylactic Acid Composites - PMC [pmc.ncbi.nlm.nih.gov]

- 30. dakenchem.com [dakenchem.com]

- 31. Epoxy Functional Silane | Epoxy Silanes Coupling Agent & Adhesion Promoter [cfmats.com]

An In-depth Technical Guide to the Hiyama Coupling Reaction with Organosilanes

Introduction: Situating the Hiyama Coupling in Modern Synthesis

In the landscape of palladium-catalyzed cross-coupling reactions, the Hiyama coupling holds a unique and valuable position. Discovered by Tamejiro Hiyama and Yasuo Hatanaka in 1988, this reaction forges carbon-carbon bonds by coupling organosilanes with organic halides or pseudohalides (like triflates).[1] While reactions like the Suzuki and Stille couplings have seen broader initial adoption, the Hiyama coupling offers compelling advantages, primarily stemming from the nature of its organosilicon reagents.[2][3] Organosilanes are generally stable, easy to handle, have low toxicity, and generate environmentally benign silicate byproducts.[2][3][4][5]

These characteristics make the Hiyama coupling an attractive tool for researchers, scientists, and drug development professionals, particularly in complex, multi-step syntheses where functional group tolerance and reagent stability are paramount. This guide provides an in-depth exploration of the core principles of the Hiyama coupling, moving beyond a simple recitation of protocols to explain the fundamental causality behind its mechanism and experimental design.

The Engine of the Reaction: The Palladium Catalytic Cycle

At its core, the Hiyama coupling is driven by a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[1][6] Understanding this cycle is fundamental to troubleshooting the reaction and rationally selecting catalysts, ligands, and conditions. The process can be broken down into three primary, sequential steps.

-

Oxidative Addition : The cycle begins with the active Pd(0) catalyst. An organic electrophile (typically an aryl, vinyl, or alkyl halide, R¹-X) reacts with the Pd(0) complex. In this step, the C-X bond is cleaved, and the palladium center inserts itself, oxidizing from Pd(0) to a square planar Pd(II) species.[1][2][6]

-

Transmetalation : This is the defining and often rate-limiting step of the Hiyama coupling. The organic group (R²) from the activated organosilane is transferred to the Pd(II) center, displacing the halide (X). The inherent stability of the carbon-silicon bond means this step does not occur spontaneously; it requires an "activating agent" to proceed, a topic we will explore in detail.[1][6]

-

Reductive Elimination : With both organic partners (R¹ and R²) now bound to the same palladium center, they couple to form the desired new C-C bond (R¹-R²). This step regenerates the active Pd(0) catalyst, which can then re-enter the cycle.[1][2][6]

Caption: The Palladium Catalytic Cycle in Hiyama Coupling.

The Keystone: Activation of the Organosilane

The C-Si bond is robust and covalent, making organosilanes unreactive toward transmetalation under neutral conditions. The necessity of an activating agent to render the silicon center hypervalent or to form a more reactive species is a defining feature of the Hiyama coupling.[4][7] The choice of activator dictates the reaction's scope, functional group tolerance, and overall strategy.

Fluoride-Mediated Activation: The Classic Approach

The original Hiyama protocol utilizes a stoichiometric amount of a fluoride source, such as tetrabutylammonium fluoride (TBAF) or tris(dimethylamino)sulfonium difluorotrimethylsilicate (TASF).[1][3]

-

Mechanism of Action : The fluoride anion, being small and highly electronegative, readily attacks the silicon atom of the organosilane. This coordination forms a hypervalent, pentacoordinate silicate species.[6][7] This intermediate is significantly more nucleophilic than the starting tetracoordinate silane, possessing a polarized and weakened C-Si bond that is labile enough for efficient transmetalation to the palladium center.[1]

-

Expert Insight : While highly effective, fluoride is a double-edged sword. It is strongly basic and can be incompatible with sensitive functional groups or acidic protons elsewhere in the molecule.[1] A critical limitation is its ability to cleave silyl protecting groups (e.g., TBS, TIPS), which are ubiquitous in complex molecule synthesis. This lack of orthogonality is a primary driver for the development of fluoride-free methods.

Fluoride-Free Activation: Expanding the Horizon

To overcome the limitations of fluoride, several alternative activation strategies have been developed, significantly broadening the reaction's applicability.

-

Base-Mediated Activation (The Hiyama-Denmark Coupling) : A major advancement involves the use of organosilanols (R-Si(R')₂OH) as coupling partners.[1][8] In this variant, a base (e.g., NaOH, Cs₂CO₃, KOSiMe₃) is used to deprotonate the silanol, forming a highly reactive silanolate in situ.[1][2][8]

-

Causality : Mechanistic studies by Denmark and others have revealed that the formation of a pentavalent silicon species is not strictly necessary.[1][8] Instead, the key event is the formation of a Pd-O-Si linkage after coordination of the silanolate to the Pd(II) center. This arrangement facilitates the transfer of the organic group from silicon to palladium.[1] This method is exceptionally valuable as it avoids harsh fluoride and protects silyl ethers.[1] Alkoxysilanes can also be used, which are believed to hydrolyze to the corresponding silanols under basic aqueous conditions before activation.[1]

-

-

Other Activators : In certain contexts, Lewis acids or copper co-catalysts can be employed to promote the coupling under milder, fluoride-free conditions, further expanding the reaction's versatility.[1][9]

Caption: Key Activation Pathways for Organosilanes.

A Guide to Reagents: Making Informed Choices

The success of a Hiyama coupling depends critically on the judicious selection of all its components.

The Organosilane Nucleophile

The substituents on the silicon atom dramatically influence reactivity.

-

Leaving Group Ability : The nontransferable groups on the silicon dictate the ease of activation. Trialkylsilanes (e.g., R-SiMe₃) are generally unreactive because alkyl groups are poor leaving groups.[4][7] In contrast, silanes bearing electronegative substituents like alkoxy (e.g., trimethoxysilane), fluoro, or chloro groups are far more reactive as these groups stabilize the forming hypervalent intermediate.[4][7]

-

Specialized Reagents : For specific applications, strained systems like silacyclobutanes can be used. The release of ring strain upon forming the pentavalent intermediate provides a thermodynamic driving force, allowing for milder reaction conditions.[4][7]

| Organosilane Type | Common Examples | Typical Activator | Key Characteristics & Insights |

| Alkoxysilanes | Aryl-Si(OMe)₃, Aryl-Si(OEt)₃ | TBAF, NaOH, K₃PO₄ | Widely available and robust; often used in fluoride-free, base-mediated protocols where they hydrolyze to silanols.[2][6] |

| Fluorosilanes | Aryl-SiF₃ | TBAF, CsF | Highly reactive but less common than alkoxysilanes. Can be effective partners for challenging couplings like with aryl chlorides.[10] |

| Organosilanols | Aryl-Si(Me)₂OH | NaOH, Cs₂CO₃, KOSiMe₃ | The cornerstone of the Hiyama-Denmark coupling. Ideal for syntheses with silyl-protected functional groups.[1][8] |

| Silacyclobutanes | 1-Aryl-1-methylsilacyclobutane | TBAF | Activation is driven by ring strain release, enabling mild reaction conditions.[4][7] |

The Organic Electrophile

The choice of the organic halide or pseudohalide follows predictable reactivity trends.

-

Reactivity Order : For halides, the reactivity generally follows the order of bond strength: I > Br > Cl .[1][10] Triflates (OTf) are also excellent electrophiles, often comparable in reactivity to bromides.[1]

-

Modern Context : While aryl iodides give the best yields and fastest reactions, they are also the most expensive and least stable.[1] Significant progress in ligand development has made the cross-coupling of more economical and widely available aryl chlorides and even tosylates a routine practice.[2][9][10]

The Palladium Catalyst and Ligands

The combination of the palladium precursor and the supporting ligand is crucial for achieving high efficiency and broad substrate scope.

-

Palladium Precursors : Common choices include Pd(OAc)₂, Pd₂(dba)₃, and PdCl₂.[2][5] For scalability and ease of removal, heterogeneous catalysts like palladium on carbon (Pd/C) are also highly effective.[11]

-

Role of Ligands : Ligands stabilize the palladium center, prevent catalyst decomposition, and modulate its reactivity. The choice of ligand is often the most critical parameter to optimize.

-

Field Insight : For simple substrates, triphenylphosphine (PPh₃) may suffice. However, for challenging electrophiles like aryl chlorides or sterically hindered partners, bulky, electron-rich monophosphine ligands from the Buchwald family (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs) are the state-of-the-art.[2][5][10] These ligands promote the difficult oxidative addition step and accelerate the final reductive elimination.

-

| Catalyst System | Ligand Type | Typical Substrate Scope | Rationale & Insights |

| Pd(OAc)₂ / PPh₃ | Simple Phosphine | Aryl/Vinyl Iodides & Bromides | A classic, cost-effective system for reactive electrophiles. May struggle with less reactive partners. |

| Pd₂(dba)₃ / XPhos | Buchwald Ligand | Aryl/Heteroaryl Chlorides, Bromides, Triflates | XPhos is a bulky, electron-rich ligand that accelerates both oxidative addition and reductive elimination. The go-to choice for difficult substrates.[2][5][10] |

| PdCl₂(NHC) | N-Heterocyclic Carbene | Aryl Chlorides, Bromides | NHCs are strong σ-donors that form very stable and highly active palladium complexes, excellent for challenging couplings.[2] |

| Pd/C | Heterogeneous | Aryl Bromides, Iodides | Offers simplified workup and catalyst recycling. Can be used with or without additional ligands.[11] |

Field Protocol: A Self-Validating Experimental Workflow

This section provides a representative, detailed protocol for the Hiyama coupling of an aryl bromide with an aryltrimethoxysilane, embodying the principles discussed.

Reaction: 4-Bromoanisole with Phenyltrimethoxysilane

-

Reactor Preparation and Inerting (The "Why"):

-

Action: A flame-dried Schlenk flask equipped with a magnetic stir bar is cooled under a stream of inert gas (Argon or Nitrogen).

-

Causality: The active Pd(0) catalyst and many phosphine ligands are sensitive to oxygen and can be readily oxidized, rendering them inactive. Water can interfere with certain activators and promote side reactions. Ensuring an anhydrous, oxygen-free environment is critical for reproducibility and high yield.

-

-

Reagent Addition (The "Why"):

-

Action: To the flask, add Pd(OAc)₂ (e.g., 2 mol%), XPhos (e.g., 4 mol%), and the base/activator such as K₃PO₄ (2.0 equivalents). Then add 4-bromoanisole (1.0 equivalent).

-

Causality: The solids are added first. The catalyst and ligand are added in a specific ratio to ensure the formation of the active catalytic species. The base is added in excess to drive the reaction to completion.

-

-

Solvent and Reagent Degassing (The "Why"):

-

Action: Add anhydrous, degassed solvent (e.g., dioxane or toluene). Finally, add the liquid phenyltrimethoxysilane (1.5 equivalents) via syringe. The reaction mixture is then subjected to three cycles of vacuum/inert gas backfill.

-

Causality: Using a degassed solvent further minimizes oxygen exposure. The organosilane is often added in slight excess to ensure the complete consumption of the potentially more valuable aryl halide. The final degassing cycles remove any residual oxygen from the headspace and dissolved in the solvent.

-

-

Reaction Execution (The "Why"):

-

Action: The sealed flask is placed in a preheated oil bath at 80-110 °C and stirred vigorously for the prescribed time (e.g., 12-24 hours), monitored by TLC or GC-MS.

-

Causality: Most cross-coupling reactions require thermal energy to overcome the activation barriers of the catalytic cycle steps. Vigorous stirring ensures efficient mixing in the heterogeneous mixture (if a solid base is used).

-

-

Workup and Purification (The "Why"):

-

Action: Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent like ethyl acetate, and filtered through a pad of celite to remove the palladium catalyst and inorganic salts. The filtrate is washed with water and brine, dried over Na₂SO₄, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.

-

Causality: The filtration step provides a simple method to remove the bulk of the inorganic byproducts and the heterogeneous catalyst. The aqueous washes remove any remaining water-soluble salts. Column chromatography separates the desired biaryl product from unreacted starting materials and organic byproducts.

-

Conclusion and Future Outlook

The Hiyama coupling has matured from a niche reaction into a powerful and versatile tool in the synthetic chemist's arsenal. Its reliance on stable, low-toxicity organosilicon reagents makes it a particularly "green" and practical alternative to other C-C bond-forming methods.[2][5] The development of fluoride-free protocols, especially the Hiyama-Denmark coupling, has dramatically expanded its scope, allowing for its use in the late-stage functionalization of complex molecules bearing sensitive protecting groups.[1][8]

Ongoing research continues to push the boundaries of the Hiyama coupling. The development of even more active catalyst systems that operate at lower temperatures and catalyst loadings, the expansion to new electrophile classes, and the application in novel synthetic strategies ensure that the Hiyama coupling will remain a vibrant and essential area of chemical science for years to come.

References

-

Hiyama Coupling. Organic Chemistry Portal. [Link]

-

Hiyama coupling. Wikipedia. [Link]

-

Noor, R., Zahoor, A. F., Irfan, M., Hussain, S. M., Ahmad, S., Irfan, A., Kotwica-Mojzych, K., & Mojzych, M. (2022). Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications. Molecules, 27(17), 5654. MDPI. [Link]

-

Alacid, E., & Nájera, C. (2016). The Hiyama Cross-Coupling Reaction: New Discoveries. The Chemical Record, 16(6), 2521-2533. [Link]

-

Hiyama Cross Coupling. Chem-Station International Edition. (2014). [Link]

-

Shafiee, M., & Ghasemzadeh, M. A. (2020). New insight in Hiyama cross-coupling reactions: Decarboxylative, denitrogenative and desulfidative couplings. Chemical Review and Letters, 3(3), 111-120. [Link]

-

Noor, R., Zahoor, A. F., Irfan, M., Hussain, S. M., Ahmad, S., Irfan, A., Kotwica-Mojzych, K., & Mojzych, M. (2022). Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications. PMC, NIH. [Link]

-

Goulet, J. N., & Dykstra, K. M. (2012). Palladium-Catalyzed Hiyama Cross-Coupling of Aryltrifluorosilanes with Aryl and Heteroaryl Chlorides. PMC, NIH. [Link]

-

Hiyama-Denmark Coupling. Organic Chemistry Portal. [Link]

-

Monguchi, Y., Yanase, T., Mori, S., & Sajiki, H. (2013). A Practical Protocol for the Hiyama Cross-Coupling Reaction Catalyzed by Palladium on Carbon. Synthesis, 45(01), 40-44. [Link]

-

Blakemore, D., et al. (2016). Hiyama Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Royal Society of Chemistry. [Link]

-

Xu, G., et al. (2017). Palladium-catalyzed Hiyama cross-couplings of pyrimidin-2-yl tosylates with organosilanes. RSC Advances, 7(58), 36691-36695. [Link]

Sources

- 1. Hiyama coupling - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. books.rsc.org [books.rsc.org]

- 4. Hiyama Coupling [organic-chemistry.org]

- 5. Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. files01.core.ac.uk [files01.core.ac.uk]

- 7. Hiyama Cross Coupling | Chem-Station Int. Ed. [en.chem-station.com]

- 8. Hiyama-Denmark Coupling [organic-chemistry.org]

- 9. Palladium-catalyzed Hiyama cross-couplings of pyrimidin-2-yl tosylates with organosilanes | Semantic Scholar [semanticscholar.org]

- 10. Palladium-Catalyzed Hiyama Cross-Coupling of Aryltrifluorosilanes with Aryl and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A Practical Protocol for the Hiyama Cross-Coupling Reaction Catalyzed by Palladium on Carbon [organic-chemistry.org]

A Researcher's Guide to Silane Hydrolysis and Condensation: Mechanisms, Control, and Application

Introduction: The Dual Nature of Silanes

Organofunctional silanes are a cornerstone of modern materials science and drug development, acting as indispensable molecular bridges between organic and inorganic materials.[1][2] Their utility hinges on a two-stage reaction sequence: the hydrolysis of labile alkoxy groups into reactive silanol (Si-OH) groups, followed by the condensation of these silanols to form stable siloxane (Si-O-Si) bonds.[3][4] This process allows for the covalent linkage of silanes to surfaces bearing hydroxyl groups (like silica nanoparticles, metal oxides, and glass) or for self-condensation into polysiloxane networks.[1][2][4]

Understanding and controlling these mechanisms is paramount for professionals in drug development and materials science. Whether designing a stealth nanoparticle for targeted drug delivery, enhancing the stability of a composite material, or functionalizing a biosensor, mastery over the silanization process dictates the performance, stability, and efficacy of the final product. This guide provides an in-depth exploration of the core mechanisms, the critical factors that govern reaction pathways, and field-proven protocols for monitoring and applying these versatile molecules.

Part 1: The Core Mechanisms of Transformation

The conversion of an alkoxysilane to a functional siloxane network is a tale of two competing, yet sequential, reactions. The overall scheme can be generalized as follows:

-

Hydrolysis: R−Si(OR′)₃ + 3H₂O ⇌ R−Si(OH)₃ + 3R′OH

-

Condensation (Water-producing): 2 R−Si(OH)₃ → (HO)₂Si(R)−O−Si(R)(OH)₂ + H₂O

-

Condensation (Alcohol-producing): R−Si(OH)₃ + R−Si(OR′)₃ → (HO)₂Si(R)−O−Si(R)(OR′)₂ + R′OH

These reactions rarely proceed in isolation; they are part of a dynamic equilibrium influenced by numerous factors.[5][6]

The Mechanism of Hydrolysis: Activating the Silane

Hydrolysis is the critical first step, replacing inert alkoxy groups (e.g., methoxy, ethoxy) with highly reactive silanol groups.[7] The reaction's speed and pathway are profoundly dependent on the pH of the medium, as it is catalyzed by both acids and bases.[8][9]

Acid-Catalyzed Hydrolysis

Under acidic conditions (typically pH 3-5 for non-amino silanes), the reaction proceeds via an SN2-type mechanism.[5][9] The key steps are:

-

Protonation: An alkoxy oxygen is rapidly and reversibly protonated by a hydronium ion, which transforms the alkoxy group into a good leaving group (an alcohol).[3][5][10]

-

Nucleophilic Attack: A water molecule performs a nucleophilic attack on the now more electrophilic silicon atom, leading to a positively charged, five-coordinate transition state.[5][8]

-

Displacement: The protonated leaving group (alcohol) is displaced, and the acid catalyst is regenerated.[5]

Acid catalysis generally leads to a faster rate of hydrolysis compared to condensation.[3][11] This kinetic preference is invaluable as it allows for the generation and accumulation of reactive silanol monomers in solution before significant oligomerization or gelation occurs.[3]

dot

Caption: Base-catalyzed hydrolysis of an alkoxysilane.

The Mechanism of Condensation: Building the Network

Once silanols are formed, they undergo condensation to create robust siloxane (Si-O-Si) bonds. This can occur between two silanols (producing water) or between a silanol and an unhydrolyzed alkoxy group (producing alcohol). [6][8]Like hydrolysis, condensation is also catalyzed by acids and bases.

-

Acid-Catalyzed Condensation: Proceeds by the protonation of a silanol, making the silicon atom more susceptible to nucleophilic attack by another silanol. [5][8]This mechanism favors the reaction between less condensed species (monomers, chain ends) and more highly condensed species, leading to more linear or weakly branched polymers. [8]* Base-Catalyzed Condensation: Involves the reaction between a neutral silanol and a deprotonated silanolate anion (Si-O⁻). [8]This mechanism favors reactions between more condensed species and less condensed ones, promoting the formation of highly branched, dense networks and colloidal particles. [6][8]

Part 2: Controlling the Reaction Landscape

The final structure and properties of the silane layer or network are not accidental; they are a direct consequence of carefully controlled reaction conditions. A senior scientist must manipulate these variables to achieve the desired outcome.

The Decisive Role of pH

As discussed in the mechanisms, pH is the most critical factor influencing the relative rates of hydrolysis and condensation. [9]* Rate Minimum: Both reactions exhibit their slowest rates at a neutral pH of approximately 7. [9][11]* Acidic Regime (pH < 7): Hydrolysis is fast, while condensation is slower. This is the preferred condition for preparing stable silane solutions for surface treatment, as it allows silanols to form without premature self-polymerization. [3][12]The optimal pH for many applications is between 3.5 and 5.5. [3][13]* Basic Regime (pH > 7): Condensation is significantly faster than hydrolysis. This regime is often used in sol-gel processes to rapidly form silica particles or gels. [8]